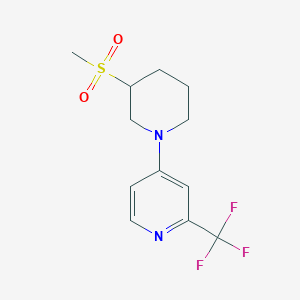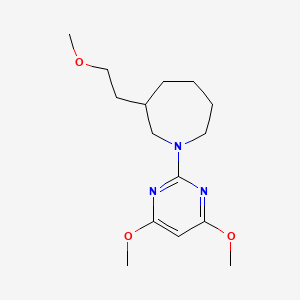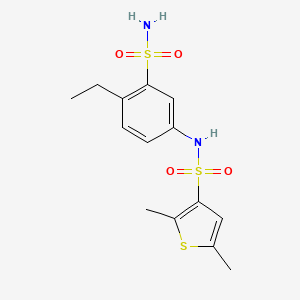![molecular formula C19H22N4O4 B7059954 2-methyl-5-[[2-(2-nitroanilino)acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B7059954.png)
2-methyl-5-[[2-(2-nitroanilino)acetyl]amino]-N-propan-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[[2-(2-nitroanilino)acetyl]amino]-N-propan-2-ylbenzamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[[2-(2-nitroanilino)acetyl]amino]-N-propan-2-ylbenzamide typically involves multiple steps:
Nitration of Aniline: The process begins with the nitration of aniline to form 2-nitroaniline. This is achieved by reacting aniline with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Acetylation: The 2-nitroaniline is then acetylated using acetic anhydride to form 2-(2-nitroanilino)acetyl.
Formation of Benzamide Core: The acetylated product is reacted with 2-methyl-5-amino-N-propan-2-ylbenzamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and acetylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form corresponding amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Reduction: 2-methyl-5-[[2-(2-aminoanilino)acetyl]amino]-N-propan-2-ylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, or other specialty chemicals due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism by which 2-methyl-5-[[2-(2-nitroanilino)acetyl]amino]-N-propan-2-ylbenzamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro and amide groups could play crucial roles in these interactions, potentially forming hydrogen bonds or other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroaniline: A simpler compound with similar functional groups but lacking the acetyl and benzamide moieties.
2-Amino-4-nitrotoluene: Another related compound with a similar nitroaniline structure.
5-Nitro-o-toluidine: Shares the nitro and methyl groups but differs in overall structure.
Uniqueness
What sets 2-methyl-5-[[2-(2-nitroanilino)acetyl]amino]-N-propan-2-ylbenzamide apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both nitro and amide groups allows for a wide range of chemical transformations and interactions, making it a versatile compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-methyl-5-[[2-(2-nitroanilino)acetyl]amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-12(2)21-19(25)15-10-14(9-8-13(15)3)22-18(24)11-20-16-6-4-5-7-17(16)23(26)27/h4-10,12,20H,11H2,1-3H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPZCDUYUQSVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC2=CC=CC=C2[N+](=O)[O-])C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Fluoro-4-[[1-(1-hydroxy-2-methylpropyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B7059882.png)
![2-[4-(Cyclopropylmethoxy)piperidin-1-yl]-4,6-dimethoxypyrimidine](/img/structure/B7059889.png)
![5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7059893.png)
![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine](/img/structure/B7059903.png)

![Methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate](/img/structure/B7059917.png)
![5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-(4-phenylphenyl)triazole-4-carboxamide](/img/structure/B7059925.png)

![[2-(Methylamino)phenyl]-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone](/img/structure/B7059946.png)
![2-[4-(3,4-Dichlorophenyl)-1,4-diazepan-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B7059959.png)

![4-[(2-Methoxycyclopentyl)methylamino]pyridine-2-carbonitrile](/img/structure/B7059970.png)
![[1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]urea](/img/structure/B7059978.png)
![2-[[1-Hydroxy-3-(trifluoromethyl)cyclohexyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7059990.png)
